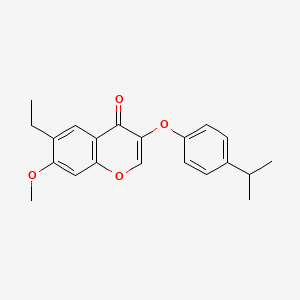

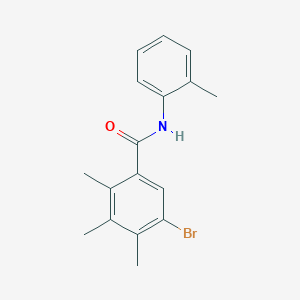

N-(2-oxo-2H-chromen-6-yl)-4-biphenylcarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-oxo-2H-chromen-6-yl)-4-biphenylcarboxamide, also known as OC-6-43, is a fluorescent calcium indicator that has been extensively used in scientific research. It was first synthesized in 1992 by Tsien and his colleagues at the University of California, San Diego. OC-6-43 has become a popular tool for studying calcium signaling in cells due to its high sensitivity, fast response, and low toxicity.

Mécanisme D'action

N-(2-oxo-2H-chromen-6-yl)-4-biphenylcarboxamide works by binding to calcium ions, causing a conformational change that results in fluorescence emission. The fluorescence intensity is proportional to the concentration of calcium ions in the cell, allowing researchers to measure changes in calcium concentration over time.

Biochemical and physiological effects:

N-(2-oxo-2H-chromen-6-yl)-4-biphenylcarboxamide has been shown to have low toxicity and minimal effects on cellular function, making it a valuable tool for studying calcium signaling in cells. However, it should be noted that the presence of the indicator may affect the calcium signaling pathway in some cells, and caution should be taken when interpreting results.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(2-oxo-2H-chromen-6-yl)-4-biphenylcarboxamide is its high sensitivity and fast response time, allowing for real-time monitoring of calcium signaling in cells. Additionally, it has low toxicity and minimal effects on cellular function, making it a valuable tool for studying calcium signaling in live cells. However, there are some limitations to using N-(2-oxo-2H-chromen-6-yl)-4-biphenylcarboxamide in lab experiments. For example, the indicator may affect the calcium signaling pathway in some cells, and the yield of the synthesis reaction is relatively low.

Orientations Futures

There are several future directions for research involving N-(2-oxo-2H-chromen-6-yl)-4-biphenylcarboxamide. One area of study is the development of new fluorescent calcium indicators with improved sensitivity and specificity. Another area of research is the application of N-(2-oxo-2H-chromen-6-yl)-4-biphenylcarboxamide in studying calcium signaling in different cell types and tissues. Additionally, the use of N-(2-oxo-2H-chromen-6-yl)-4-biphenylcarboxamide in combination with other imaging techniques, such as optogenetics and super-resolution microscopy, could provide new insights into the dynamics of calcium signaling in cells.

Méthodes De Synthèse

The synthesis of N-(2-oxo-2H-chromen-6-yl)-4-biphenylcarboxamide involves a multistep process that starts with the reaction of 6-hydroxychromone with 4-biphenylcarboxylic acid in the presence of thionyl chloride. The resulting intermediate is then treated with 2-aminoacetophenone to form the final product, N-(2-oxo-2H-chromen-6-yl)-4-biphenylcarboxamide. The yield of this reaction is typically around 50%.

Applications De Recherche Scientifique

N-(2-oxo-2H-chromen-6-yl)-4-biphenylcarboxamide has been widely used in scientific research to study calcium signaling in cells. Calcium signaling is a critical process that regulates many cellular functions, including muscle contraction, neurotransmitter release, and gene expression. N-(2-oxo-2H-chromen-6-yl)-4-biphenylcarboxamide is used to monitor changes in intracellular calcium concentration in real-time, allowing researchers to study the dynamics of calcium signaling in cells.

Propriétés

IUPAC Name |

N-(2-oxochromen-6-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO3/c24-21-13-10-18-14-19(11-12-20(18)26-21)23-22(25)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYOEJDRNGCIKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-2H-chromen-6-yl)biphenyl-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5721661.png)

![4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5721687.png)

![3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5721709.png)

![N-(3-chloro-4-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5721713.png)

![N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5721725.png)

![N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)

![N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5721747.png)